molecular formula C9H21N3 B1651807 1,1,3,3-Tetraethylguanidine CAS No. 13439-87-7

1,1,3,3-Tetraethylguanidine

Cat. No.: B1651807
CAS No.: 13439-87-7
M. Wt: 171.28 g/mol
InChI Key: JNROUINNEHNBIZ-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraethylguanidine is an organic compound belonging to the guanidine family. It is characterized by its strong basicity and is commonly used in various chemical reactions and industrial applications. The compound is known for its ability to act as a non-nucleophilic base, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethylguanidine can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanamide, followed by alkylation with ethyl iodide. The reaction typically requires an inert atmosphere and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over temperature and pressure. The process often involves continuous flow systems to maximize yield and efficiency. The final product is purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetraethylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary amines under specific conditions.

    Substitution: The compound readily participates in nucleophilic substitution reactions, where it can replace halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions often involve alkyl halides or sulfonates as substrates.

Major Products Formed:

    Oxidation: Amides, nitriles

    Reduction: Secondary amines

    Substitution: Various substituted guanidines

Scientific Research Applications

1,1,3,3-Tetraethylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraethylguanidine involves its strong basicity, which allows it to deprotonate various substrates, facilitating nucleophilic attacks and other chemical transformations. The compound’s molecular structure enables it to stabilize transition states and intermediates, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

  • 1,1,3,3-Tetramethylguanidine
  • 1,1-Diethylguanidine
  • N,N-Dimethylguanidine

Comparison: 1,1,3,3-Tetraethylguanidine is unique due to its ethyl substituents, which provide steric hindrance and influence its reactivity compared to other guanidines. This makes it particularly useful in reactions where selectivity and control over the reaction environment are crucial.

Properties

IUPAC Name

1,1,3,3-tetraethylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-5-11(6-2)9(10)12(7-3)8-4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNROUINNEHNBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=N)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307725
Record name N,N,N′,N′-Tetraethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13439-87-7
Record name N,N,N′,N′-Tetraethylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13439-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N′,N′-Tetraethylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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